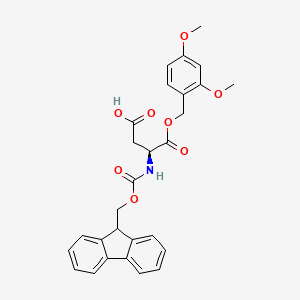

Fmoc-Asp-ODmb

説明

Fmoc-Asp-ODmb is a peptide synthesis reagent that has been used in a variety of lab experiments, including protein synthesis, peptide synthesis, and protein purification. The reagent is composed of a fluorinated phenylalanine (Fmoc), an aspartic acid (Asp), and an ortho-dimethoxybenzoyl (ODmb) group. It is a powerful reagent that has been used in a variety of biochemical and physiological experiments.

科学的研究の応用

Peptide Synthesis

“Fmoc-Asp-ODmb” is a quasi-orthogonally-protected Asp derivative . It is used in Fmoc solid-phase peptide synthesis (SPPS), a method that has been largely used to achieve larger quantities of peptides . This derivative is an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS .

Library Synthesis

The selective removal of the Dmab group in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF makes “Fmoc-Asp-ODmb” a valuable tool for library synthesis .

Synthesis of Cyclic Peptides

“Fmoc-Asp-ODmb” is particularly advantageous for the on-resin synthesis of side-chain to side-chain lactam bridged peptides. Both side-chains can be simultaneously unmasked in a single step .

Avoidance of Aspartimide Formation

To avoid aspartimide formation during peptide synthesis, it is advisable to employ an Hmb- or Dmb-protected derivative for the introduction of the preceding residue .

Biological Tests

Larger amounts of peptides are sometimes necessary for biological tests. The synthesis of peptides using “Fmoc-Asp-ODmb” can be an excellent alternative for that .

NMR Structural Research

“Fmoc-Asp-ODmb” can be used in the synthesis of peptides for NMR structural research .

Interaction Studies

“Fmoc-Asp-ODmb” is useful in the synthesis of peptides for interaction studies between peptides and other molecules .

Development of New Drugs

Peptides synthesized using “Fmoc-Asp-ODmb” can be important for the development of new drugs .

作用機序

Target of Action

Fmoc-Asp-ODmb is a derivative of aspartic acid . It is primarily used in the field of peptide synthesis . The primary targets of Fmoc-Asp-ODmb are the amino groups in peptide chains .

Mode of Action

Fmoc-Asp-ODmb acts as a protecting group for the aspartic acid residue in peptide synthesis . The Fmoc group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This allows for the selective unmasking of the aspartic acid residue, enabling further reactions to occur .

Biochemical Pathways

Fmoc-Asp-ODmb plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It is used in the preparation of cyclic peptides by Fmoc SPPS or for library synthesis . The Dmab group can be removed selectively, making this derivative an extremely useful tool .

Pharmacokinetics

Its solubility in dmf is crucial for its role in peptide synthesis .

Result of Action

The use of Fmoc-Asp-ODmb in peptide synthesis results in the formation of cyclic peptides . These peptides have various applications in biological research and drug development .

Action Environment

The action of Fmoc-Asp-ODmb is influenced by several environmental factors. Its stability is affected by temperature, with a recommended storage temperature of 15-25°C . Additionally, the pH and the presence of certain chemicals (such as tBu-based protecting groups and 2% hydrazine in DMF) can influence its efficacy .

特性

IUPAC Name |

(3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIFVCRSTRBDDR-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp-ODmb | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

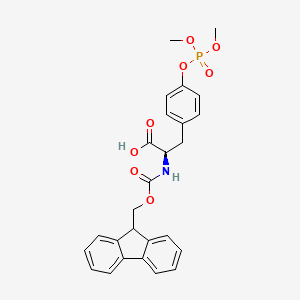

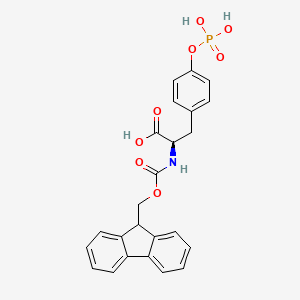

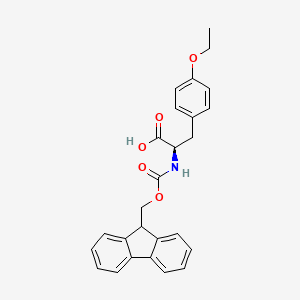

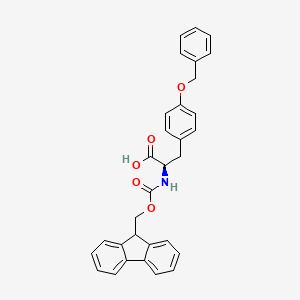

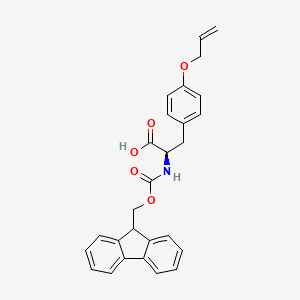

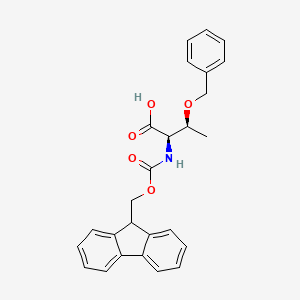

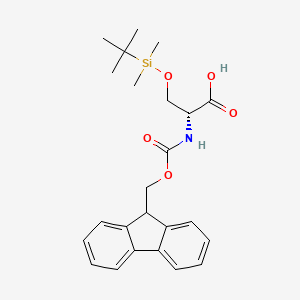

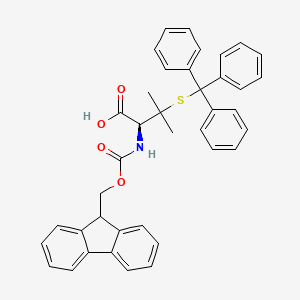

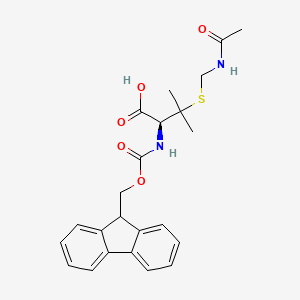

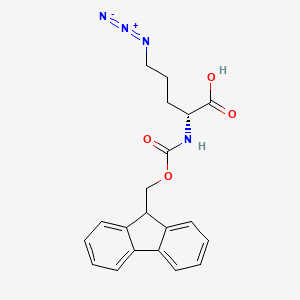

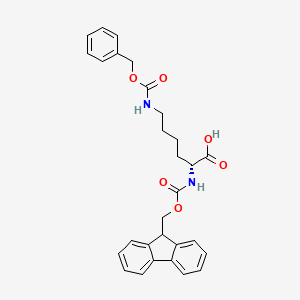

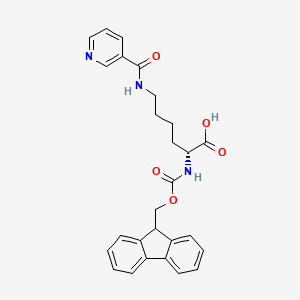

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-Asp-ODmb in the synthesis of cyclized peptides?

A1: Fmoc-Asp-ODmb serves as a protected form of aspartic acid, a key amino acid building block, in solid-phase peptide synthesis. The Fmoc group acts as a temporary protecting group for the amino group, while the ODmb group protects the side chain carboxylic acid. This allows for controlled and sequential addition of amino acids during peptide chain elongation on a solid support. []

Q2: How is the dimethoxybenzyl (ODmb) protecting group removed from Fmoc-Asp-ODmb during the synthesis?

A2: The ODmb protecting group is selectively removed from the aspartic acid side chain using a mild acidic treatment with 1% trifluoroacetic acid and 10% anisole in dichloromethane. This step exposes the carboxylic acid group, which is crucial for the subsequent cyclization reaction. []

Q3: What are the advantages of using Fmoc-Asp-ODmb in this specific research on meningococcal peptides?

A3: Utilizing Fmoc-Asp-ODmb facilitated the synthesis of cyclic peptides mimicking a surface loop of a meningococcal class 1 outer membrane protein. The controlled deprotection and cyclization strategy enabled the creation of structurally defined peptides for potential use in immunization studies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。